1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione

Lipophilicity Drug-likeness QSAR

This ortho-propoxy N-aryl maleimide (CAS 401624-13-3) delivers a unique conformational constraint (non-coplanar aryl–maleimide, analogous to 75.60° dihedral in 2‑OMe congener) that attenuates resonance effects, creating a distinct electrophilicity profile versus para-alkoxy or unsubstituted N-phenylmaleimide. With an intermediate XLogP3 of 1.9, it fills a critical gap in alkoxy‑chain SAR for antifungal screening (MIC 0.5–4 µg/mL) and cycloaddition studies. Procure ≥95% purity directly for microbroth dilution or maleimide‑based inhibitor programs.

Molecular Formula C13H13NO3
Molecular Weight 231.251
CAS No. 401624-13-3
Cat. No. B3010858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione
CAS401624-13-3
Molecular FormulaC13H13NO3
Molecular Weight231.251
Structural Identifiers
SMILESCCCOC1=CC=CC=C1N2C(=O)C=CC2=O
InChIInChI=1S/C13H13NO3/c1-2-9-17-11-6-4-3-5-10(11)14-12(15)7-8-13(14)16/h3-8H,2,9H2,1H3
InChIKeyJVESLLWRVUDBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Propoxyphenyl)-1H-pyrrole-2,5-dione (CAS 401624-13-3): Physicochemical & Structural Baseline for Procurement Decisions


1-(2-Propoxyphenyl)-1H-pyrrole-2,5-dione (CAS 401624-13-3) is an N-aryl maleimide derivative bearing an ortho-propoxy substituent on the phenyl ring. With a molecular formula of C13H13NO3 and a molecular weight of 231.25 g/mol, it belongs to the pyrrole-2,5-dione class of heterocyclic compounds [1]. The compound features an electron-deficient maleimide core (α,β-unsaturated cyclic imide) that serves as a synthetically tunable scaffold for cycloaddition reactions, nucleophilic additions, and as a precursor to functionalized materials [2]. Its computed XLogP3 of 1.9 and topological polar surface area of 46.6 Ų place it within a lipophilicity range associated with moderate membrane permeability among neutral N-aryl maleimides [1]. The ortho-propoxy substitution pattern distinguishes it from the more commonly studied para-alkoxy and unsubstituted N-phenylmaleimide analogs in terms of both steric environment and electronic distribution at the maleimide ring [3].

Why N-Aryl Maleimides Cannot Be Interchanged: The Ortho-Propoxy Differentiation of CAS 401624-13-3


Within the N-aryl maleimide series, seemingly minor substituent modifications produce quantifiable differences in lipophilicity, conformational preference, and biological target engagement that preclude simple substitution. The ortho-propoxy group in CAS 401624-13-3 introduces a unique combination of steric bulk, hydrogen-bond acceptor capacity, and lipophilic character that is absent in the unsubstituted N-phenylmaleimide (XLogP3 = 1.4) and differs measurably from both shorter-chain alkoxy analogs (methoxy, ethoxy) and the para-propoxy positional isomer (XLogP3 = 2.0) [1]. Published structure-activity relationship studies on N-substituted maleimides have established that both lipophilicity and substituent bulkiness directly modulate antibacterial potency, while antifungal activity remains broadly conserved across neutral maleimides (MIC range 0.5–4 µg/mL) [2]. Critically, the ortho position forces the phenyl and maleimide rings out of coplanarity — a conformational constraint documented crystallographically for the 2-methoxy analog (dihedral angle = 75.60°) — which alters the electronic communication between the aromatic substituent and the electrophilic maleimide double bond [3]. This means that a researcher replacing 1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione with N-phenylmaleimide or the 4-propoxy isomer would introduce uncontrolled changes in both reactivity and biological readout, invalidating comparative conclusions.

Quantitative Differentiators of 1-(2-Propoxyphenyl)-1H-pyrrole-2,5-dione Versus Its Closest Analogs


Lipophilicity (XLogP3) Comparison: Ortho-Propoxy vs. Para-Propoxy and Unsubstituted N-Phenylmaleimide

The computed octanol-water partition coefficient (XLogP3) for 1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione is 1.9, placing it between the more lipophilic para-propoxy isomer (XLogP3 = 2.0) and the less lipophilic unsubstituted N-phenylmaleimide (XLogP3 ≈ 1.4). This 0.1 log unit reduction relative to the para isomer is attributable to intramolecular interactions between the ortho-propoxy oxygen and the maleimide carbonyl, which reduce the effective hydrophobic surface area [1]. In the broader N-substituted maleimide SAR context, lipophilicity differences of this magnitude have been shown to correlate with antibacterial potency variations, where increased logP generally enhances activity against Gram-positive strains [2].

Lipophilicity Drug-likeness QSAR

Conformational Effect of Ortho-Alkoxy Substitution: Dihedral Angle and Electronic Decoupling

Crystallographic data for the closely related 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione establishes that ortho-alkoxy substitution forces the phenyl and maleimide rings into a near-orthogonal orientation (dihedral angle = 75.60(10)° between the methoxybenzene and pyrrole-dione planes) [1]. This non-coplanar conformation electronically decouples the aromatic ring from the maleimide π-system, reducing the electron-donating resonance effect of the alkoxy group on the electrophilic maleimide double bond. Extrapolating to the propoxy analog, the longer alkyl chain would be expected to maintain or slightly increase this dihedral angle due to additional steric bulk, further attenuating through-conjugation compared to para-substituted analogs where the alkoxy group can exert full resonance donation [2]. This ortho effect has implications for maleimide reactivity in cycloaddition and conjugate addition reactions, where the electrophilicity of the C=C bond is modulated by N-aryl substituent electronics.

Conformational analysis X-ray crystallography Electronic effects

Antimicrobial Potency Context: Class-Level Activity of Neutral N-Aryl Maleimides

The most comprehensive SAR study of N-substituted maleimides to date reports that neutral N-aryl maleimides as a class exhibit strong and relatively invariant antifungal activity with minimum inhibitory concentrations (MICs) in the 0.5–4 µg/mL range against Candida spp., while antibacterial activity is structure-dependent and modulated by substituent lipophilicity and bulk [1]. All neutral maleimides tested were highly cytostatic, with IC50 values below 0.1 µg/mL [1]. Within this class, the intact maleimide ring was found to be necessary for antifungal activity, and the membrane enzyme β(1,3)glucan synthase was identified as a putative target in Candida albicans [1]. Although 1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione was not among the specific compounds tested in the published panel, it is a neutral N-aryl maleimide and is predicted to fall within the reported activity range. Its intermediate lipophilicity (XLogP3 = 1.9) would be expected to confer moderate antibacterial activity, based on the established positive correlation between logP and antibacterial potency in this series [1].

Antifungal activity Minimum inhibitory concentration Candida albicans

Molecular Complexity and Synthetic Accessibility: Ortho-Propoxy vs. Simpler N-Aryl Maleimides

1-(2-Propoxyphenyl)-1H-pyrrole-2,5-dione (C13H13NO3, MW 231.25) offers a higher degree of molecular complexity than common N-aryl maleimide building blocks such as N-phenylmaleimide (C10H7NO2, MW 173.17) or 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione (C11H9NO3, MW 203.19) [1]. With 4 rotatable bonds (vs. 1 for N-phenylmaleimide) and 3 hydrogen-bond acceptor sites (the propoxy ether oxygen plus two maleimide carbonyls), the compound provides additional structural features for target engagement without requiring laborious synthetic elaboration [1]. The compound is commercially available from multiple vendors at ≥95% purity (e.g., catalog number CM408779 at 95%+ purity) . The electron-deficient pyrrole-dione moiety makes it suitable for cycloaddition reactions or as a precursor for functionalized materials, while the propoxy chain can be further modified or exploited for solubility optimization [2].

Synthetic accessibility Building block utility Molecular complexity

Recommended Application Scenarios for 1-(2-Propoxyphenyl)-1H-pyrrole-2,5-dione Based on Evidence


Antifungal Screening Libraries Targeting Candida Species

Based on the established class-level antifungal activity of neutral N-aryl maleimides (MIC range 0.5–4 µg/mL against Candida spp.) and the putative target β(1,3)glucan synthase, this compound is a suitable candidate for inclusion in antifungal screening decks [1]. Its ortho-propoxy substitution provides differentiated lipophilicity (XLogP3 = 1.9) compared to simpler N-phenylmaleimide or para-substituted analogs, enabling exploration of structure-dependent selectivity within the conserved antifungal potency window [2]. Procurement of the ≥95% purity commercial material supports direct use in microbroth dilution assays without additional purification.

Cycloaddition and Conjugate Addition Reaction Development

The electron-deficient maleimide core of this compound serves as an electronically tunable dienophile and Michael acceptor [1]. The ortho-propoxy substitution, by enforcing a non-coplanar conformation between the aryl and maleimide rings (analogous to the 75.60° dihedral angle documented for the 2-methoxy congener), attenuates the electron-donating resonance effect of the alkoxy group on the maleimide double bond [2]. This creates a distinct electrophilicity profile compared to para-alkoxy or unsubstituted N-phenylmaleimides, making the compound valuable for investigating substituent electronic effects on cycloaddition rates and stereoselectivity.

Structure-Activity Relationship (SAR) Studies of N-Aryl Maleimides

For medicinal chemistry programs exploring maleimide-based inhibitors of kinases (GSK-3β), prostaglandin endoperoxide synthases, or protoporphyrinogen oxidase, this compound fills a specific gap in the alkoxy substitution series between methoxy and butoxy analogs [1]. Its 4 rotatable bonds, 3 hydrogen-bond acceptor sites, and intermediate XLogP3 of 1.9 provide a distinct physicochemical signature for QSAR model building [2]. The compound can serve as a reference point for evaluating the impact of alkoxy chain length and ortho vs. para substitution on biological target engagement.

Functionalized Maleimide Building Block for Materials Chemistry

The electron-deficient pyrrole-dione moiety makes this compound suitable as a precursor for functionalized materials, including thermosetting resins and polymer modifiers [1]. The propoxy chain offers additional functionality for further derivatization or for tuning solubility and processability parameters. Compared to N-phenylmaleimide, the ortho-propoxy substituent introduces steric bulk that can influence polymerization kinetics and final polymer properties such as glass transition temperature and thermal stability.

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